alpha-Isopropylbenzyl alcohol

描述

Contextualization within Benzylic Alcohol Chemistry

Benzylic alcohols are a class of organic compounds where a hydroxyl group is attached to a benzylic carbon, a carbon atom directly bonded to a benzene ring. This structural motif imparts distinct reactivity to the alcohol. Alpha-isopropylbenzyl alcohol is a member of this family, characterized by the presence of a sterically demanding isopropyl group at the alpha position. vulcanchem.com This feature influences its chemical behavior, such as its solubility and reactivity, when compared to simpler benzylic alcohols. vulcanchem.com The globular structure of this compound can disrupt linear hydrogen-bonding networks, leading to different intermolecular interactions than those observed in less branched alcohols.

Scope and Significance in Academic Inquiry

The significance of this compound in academic research stems primarily from its chirality. The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-alpha-isopropylbenzyl alcohol. chemspider.com This chirality makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. It is used as a chiral auxiliary or a starting material for the synthesis of other chiral compounds. fishersci.ca Furthermore, it serves as a substrate in studies of enzyme kinetics and reaction mechanisms, helping to elucidate the stereoselectivity of biocatalysts and chemical catalysts. fishersci.caresearchgate.net

属性

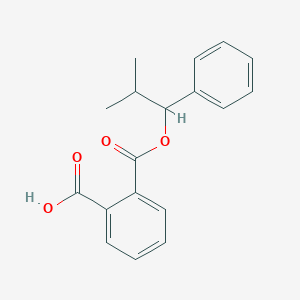

分子式 |

C18H18O4 |

|---|---|

分子量 |

298.3 g/mol |

IUPAC 名称 |

2-(2-methyl-1-phenylpropoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C18H18O4/c1-12(2)16(13-8-4-3-5-9-13)22-18(21)15-11-7-6-10-14(15)17(19)20/h3-12,16H,1-2H3,(H,19,20) |

InChI 键 |

DHBXEZUAFMPFNK-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |

规范 SMILES |

CC(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Alpha-isopropylbenzyl Alcohol

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a primary and efficient pathway for the synthesis of alpha-isopropylbenzyl alcohol. This method typically involves the reduction of the corresponding ketone, 2-methyl-1-phenyl-1-propanone, or the aldehyde, cuminaldehyde. The choice between heterogeneous and homogeneous catalysis influences reaction conditions, selectivity, and catalyst reusability.

Heterogeneous catalysts are widely employed in industrial and laboratory settings for the hydrogenation of carbonyl compounds due to their operational simplicity and ease of separation from the reaction product. The synthesis of this compound from cuminaldehyde is effectively achieved using various solid-supported metal catalysts.

Key catalysts include noble metals such as platinum, palladium, and rhodium supported on carbon, as well as Raney nickel. google.com These catalysts facilitate the addition of hydrogen across the carbonyl double bond under controlled temperature and pressure. A patented method describes a solvent-free process where cuminaldehyde is hydrogenated in the presence of one of these catalysts. This approach simplifies the technical process by eliminating the need for solvent and subsequent rectification, achieving a product purity of over 99% and a yield exceeding 98%. google.com Raney nickel, in particular, is a cost-effective and highly active catalyst for this transformation. google.comchemicalbook.com The catalytic reduction of methyl p-isopropylbenzoate also yields this compound. chemicalbook.com

Table 1: Heterogeneous Catalysts for this compound Synthesis

| Catalyst | Precursor | Key Research Findings |

|---|---|---|

| Raney Nickel | Cuminaldehyde | Used in the hydrogenation under pressure in a methanol solution or in a solvent-free system; provides high yield (>98%) and purity (>99%). google.comchemicalbook.com |

| Palladium on Carbon (Pd/C) | Cuminaldehyde | An effective noble metal catalyst for the hydrogenation, suitable for solvent-free processes. google.com |

| Platinum on Carbon (Pt/C) | Cuminaldehyde | A highly active catalyst for the reduction of the aldehyde to the corresponding alcohol. google.com |

| Rhodium on Carbon (Rh/C) | Cuminaldehyde | Listed as a viable catalyst for the high-yield hydrogenation of cuminaldehyde. google.com |

Homogeneous catalysis, which involves catalysts dissolved in the reaction medium, offers advantages such as high selectivity and activity under mild reaction conditions. While specific examples detailing the homogeneous hydrogenation for this compound synthesis are less common than heterogeneous methods, the principles are well-established for related aromatic ketones. Catalytic systems, often based on ruthenium, rhodium, or iridium complexes with chiral ligands, are capable of efficient and enantioselective reductions.

Research into the acceptorless dehydrogenation of alcohols, the reverse reaction, provides insight into the interaction of homogeneous catalysts with these substrates. For instance, a Pd@HAP catalyst has been used in the dehydrogenation of 4-isopropylbenzyl alcohol, demonstrating the feasibility of using soluble metal complexes to mediate transformations at the alcohol functional group. rsc.org Such studies suggest that appropriately designed homogeneous catalysts could be highly effective for the forward reaction—the hydrogenation of the precursor ketone or aldehyde to this compound.

Heterogeneous Catalysis (e.g., Raney Nickel, Noble Metals)

Stereoselective Synthesis Approaches

As this compound is a chiral molecule, the development of synthetic routes that can selectively produce a single enantiomer ((R) or (S)) is of significant importance, particularly for pharmaceutical applications.

Enantioselective reduction of the prochiral precursor, 2-methyl-1-phenyl-1-propanone, is a direct strategy to obtain enantiomerically enriched this compound. This is typically achieved through two main approaches: the use of chiral reducing agents or catalytic asymmetric hydrogenation.

The reduction of acetophenone derivatives, which are structurally analogous to the precursor of this compound, has been accomplished with high enantiomeric excess using chiral borane reagents. Similarly, catalytic asymmetric hydrogenation employs a prochiral ketone with a chiral catalyst system. For example, platinum catalysts modified with cinchona alkaloids have been shown to produce chiral alcohols with a notable enantiomeric excess (ee). The application of lithium aluminum hydride (LiAlH₄) complexed with a chiral ligand can yield the (R)-enantiomer with an enantiomeric excess greater than 90% under optimized conditions.

The use of a chiral auxiliary is a classical and powerful strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent reaction, such as the addition of a nucleophile, to proceed with high diastereoselectivity. wikipedia.orgslideshare.net

In the context of synthesizing this compound, the strategy would involve reacting a precursor molecule with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.org The resulting adduct would then undergo a diastereoselective reaction to establish the desired stereocenter. The final step is the cleavage of the auxiliary, which releases the enantiomerically pure target alcohol and allows for the recovery of the auxiliary for reuse. wikipedia.org This methodology has been successfully applied to the synthesis of various chiral alcohols and related structures. ub.edud-nb.info

Enantioselective Reductions

Biocatalytic Transformations

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral compounds. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exceptional chemo-, regio-, and enantioselectivity.

One prominent biocatalytic route to this compound is the hydroxylation of p-cymene. Several microorganisms, particularly of the genus Rhodococcus, possess cytochrome P450 monooxygenase enzymes capable of this transformation. For example, the enzyme CYP102N12 from Rhodococcus globerulus JDV-SF1993 catalyzes the regioselective hydroxylation of p-cymene to produce 4-isopropylbenzyl alcohol. nih.gov Other enzymes, such as p-cymene monooxygenase from Pseudomonas chlororaphis, also catalyze this initial step in the p-cymene assimilation pathway. ebi.ac.uk

Another biocatalytic approach is the asymmetric reduction of ketone precursors. Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the asymmetric reduction of various carbonyl compounds, including derivatives of cinnamaldehyde, to produce chiral alcohols with high optical purity. fishersci.dk The use of isolated ketoreductase (KRED) enzymes offers even greater control and efficiency. For example, an (S)-selective alcohol dehydrogenase (ADH) from Rhodococcus ruber can be used for the stereoinversion of a racemic alcohol mixture by selectively reducing the intermediate ketone to the (S)-alcohol. rsc.org

Table 2: Biocatalytic Methods for this compound Synthesis

| Biocatalyst (Organism/Enzyme) | Substrate | Transformation | Key Research Findings |

|---|---|---|---|

| Rhodococcus globerulus JDV-SF1993 (Enzyme CYP102N12) | p-Cymene | Hydroxylation | Catalyzes the regioselective hydroxylation of p-cymene to 4-isopropylbenzyl alcohol. nih.gov |

| Pseudomonas chlororaphis (p-Cymene monooxygenase) | p-Cymene | Hydroxylation | The enzyme system initiates the degradation pathway of p-cymene by converting it to 4-isopropylbenzyl alcohol. ebi.ac.uk |

| P450BM3 variants | p-Cymene | Hydroxylation | Mutant enzymes exhibit different regiospecificity; the A330P variant produces 19% 4-isopropylbenzyl alcohol. rsc.org |

| Baker's Yeast (Saccharomyces cerevisiae) | Cinnamaldehyde derivatives | Asymmetric Reduction | An environmentally sustainable method that can produce chiral alcohols with high optical purity. fishersci.dk |

| Rhodococcus ruber DSM 44541 (ADH-'A') | Racemic secondary alcohols | Deracemization/ Stereoinversion | An (S)-selective alcohol dehydrogenase used for quantitative deracemization to produce the (S)-alcohol. rsc.org |

Enzymatic Pathways for Production

The enzymatic synthesis of this compound, also known as cumic alcohol, represents a green chemistry approach to producing this valuable compound. These methods often employ isolated enzymes or whole-cell systems to catalyze the reduction of corresponding ketones or the hydroxylation of precursor molecules with high selectivity. harvard.eduresearchgate.net

One prominent enzymatic pathway involves the use of alcohol dehydrogenases (ADHs). wiley.com These enzymes facilitate the reduction of ketones to alcohols by transferring a hydride from a nicotinamide cofactor, such as NADH or NADPH. wiley.com For the production of this compound, an ADH would catalyze the reduction of isopropyl phenyl ketone. The regeneration of the consumed NAD(P)H is crucial for the economic feasibility of this process and can be achieved using a coupled-substrate approach, where a cheap alcohol like isopropanol serves as the stoichiometric reductant. wiley.com The versatility of ADHs allows for the synthesis of a wide array of chiral alcohols, which are significant building blocks in the fine chemical industry. researchgate.net

Another significant enzymatic route is the hydroxylation of p-cymene (4-isopropyltoluene). Cytochrome P450 monooxygenases are key enzymes in this transformation. For instance, p-cymene monooxygenase (CMO) from Pseudomonas putida F1, consisting of a hydroxylase (CymA1) and a reductase (CymA2), catalyzes the oxidation of the methyl group of p-cymene to produce p-isopropylbenzyl alcohol. ebi.ac.uk Similarly, the enzyme CYP102N12 from Rhodococcus globerulus JDV-SF1993 has been shown to catalyze the region-specific hydroxylation of p-cymene to 4-isopropylbenzyl alcohol. nih.gov Other cytochrome P450 enzymes have also been investigated, with some mutants of P450BM3 showing the ability to produce 4-isopropylbenzyl alcohol from p-cymene. rsc.org

The table below summarizes key enzymes and their roles in the production of this compound.

| Enzyme Class | Specific Enzyme Example | Precursor Compound | Product | Reference |

| Alcohol Dehydrogenase (ADH) | Various ADHs | Isopropyl phenyl ketone | This compound | wiley.com |

| Cytochrome P450 Monooxygenase | p-Cymene monooxygenase (CMO) | p-Cymene | 4-Isopropylbenzyl alcohol | ebi.ac.uk |

| Cytochrome P450 Monooxygenase | CYP102N12 | p-Cymene | 4-Isopropylbenzyl alcohol | nih.gov |

| Cytochrome P450 Monooxygenase | P450BM3 (mutants) | p-Cymene | 4-Isopropylbenzyl alcohol | rsc.org |

Microbial Fermentation and Biotransformation (e.g., Baker's Yeast mediated reactions)

Microbial fermentation and biotransformation offer whole-cell catalytic systems for the synthesis of this compound, often providing a practical and cost-effective alternative to using isolated enzymes. harvard.edu Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones to their corresponding optically active alcohols. researchgate.netacgpubs.org This method is valued for its simplicity, environmental friendliness, and the high stereoselectivity it can achieve. researchgate.net

In the context of this compound synthesis, baker's yeast can be employed to reduce isopropyl phenyl ketone. The yeast contains a variety of oxidoreductases that facilitate this conversion. harvard.edu However, the presence of multiple enzymes can sometimes lead to the formation of byproducts or lower enantiomeric excess, as different enzymes may have competing activities and stereoselectivities. harvard.educsir.co.za The efficiency and stereoselectivity of baker's yeast-mediated reductions are influenced by various factors, including the substrate structure and the reaction medium. harvard.eduresearchgate.net While aqueous media are common, the low miscibility of hydrophobic ketones can limit conversion rates. acgpubs.org

Beyond baker's yeast, other microorganisms have been identified for their ability to produce this compound. For example, the betaproteobacterium "Aromatoleum aromaticum" pCyN1, under anaerobic conditions, can degrade p-cymene and specifically form 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde. ebi.ac.ukbiocrick.com This transformation is mediated by a putative p-cymene dehydrogenase. ebi.ac.uk Studies on Chinese homemade paocai have also identified 4-isopropylbenzyl alcohol as a volatile component, suggesting that microorganisms within the fermentation process are capable of its production. dntb.gov.uanih.gov For instance, Lactobacillus, a predominant genus in paocai, is associated with the presence of this alcohol. nih.gov

The following table highlights different microbial systems used in the synthesis of this compound.

| Microbial System | Transformation Type | Precursor Compound | Product | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric Reduction | Isopropyl phenyl ketone | This compound | researchgate.netacgpubs.org |

| "Aromatoleum aromaticum" pCyN1 | Anaerobic Degradation | p-Cymene | 4-Isopropylbenzyl alcohol | ebi.ac.ukbiocrick.com |

| Paocai Fermentation Microorganisms | Fermentation | Not specified | 4-Isopropylbenzyl alcohol | dntb.gov.uanih.gov |

Novel Synthetic Pathways and Method Development

Alkylation Reactions (e.g., for related α,α-dimethyl derivatives)

While direct alkylation to form this compound is less common, analogous alkylation reactions for structurally similar compounds, such as α,α-dimethylbenzyl alcohol, provide insight into potential synthetic strategies. The synthesis of α,α-dimethylbenzyl alcohol can be achieved through the alkylation of benzene with propylene or the catalytic oxidation of cumene (isopropylbenzene). vulcanchem.com These methods often proceed via an intermediate which is then reduced. For instance, Ti-HMS or Ti-MCM-41 catalysts can be used for the epoxidation of alkenes to form peroxides, which are subsequently reduced to the corresponding alcohols. vulcanchem.com

Furthermore, manganese-catalyzed α-alkylation of ketones and other carbonyl compounds using primary alcohols has been reported as a C-C bond-forming reaction. acs.org This "hydrogen borrowing" methodology involves the dehydrogenation of an alcohol to an aldehyde or ketone, which then participates in an alkylation reaction, followed by a hydrogen transfer to reduce the resulting intermediate. While not directly applied to this compound, this strategy could potentially be adapted.

Functionalization of Precursor Compounds (e.g., 4-isopropylbenzaldehyde)

A key route to this compound is the functionalization of precursor compounds, most notably the reduction of 4-isopropylbenzaldehyde (cuminaldehyde). This aldehyde can be catalytically hydrogenated to the corresponding alcohol. chemicalbook.com For example, the reduction can be performed using hydrogen gas under pressure in a methanol solution with a Raney Nickel catalyst. chemicalbook.com

The precursor, 4-isopropylbenzaldehyde, can itself be synthesized through various methods. One such method is the electrochemical methoxylation of p-cymene to form an acetal, which is then hydrolyzed to the aldehyde. google.com Additionally, the oxidation of 4-isopropylbenzyl alcohol can yield 4-isopropylbenzaldehyde, indicating a reversible relationship between the two compounds. google.comrsc.org For instance, oxidation over a TiO2-supported nano-gold catalyst has been studied. chemicalbook.com

| Precursor Compound | Reaction Type | Reagents/Catalysts | Product | Reference |

| 4-Isopropylbenzaldehyde | Catalytic Hydrogenation | H₂, Raney Ni | 4-Isopropylbenzyl alcohol | chemicalbook.com |

| p-Cymene | Electrochemical Methoxylation, Hydrolysis | - | 4-Isopropylbenzaldehyde | google.com |

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods offer alternative, often milder, pathways for organic synthesis. Photochemical reactions can trigger specific transformations using light energy. For example, the liquid-phase oxidation of p-cymene under photochemical conditions has been shown to produce a mixture of hydroperoxides, including p-isopropylbenzyl hydroperoxide, which can then be reduced to p-isopropylbenzyl alcohol. cdnsciencepub.com This method allows for oxidative attack on the side chains of p-cymene. cdnsciencepub.com

Electrochemical synthesis provides another avenue. While direct electrochemical synthesis of this compound is not extensively documented, related reactions suggest its feasibility. For instance, electrochemical methods have been developed for the synthesis of various alcohols and for C-P bond formation in related aromatic compounds. beilstein-journals.org The electrochemical oxidation of benzyl alcohol derivatives to their corresponding benzoic acids has also been demonstrated, suggesting that the reverse reaction, the reduction of an aldehyde or a carboxylic acid derivative, could be electrochemically driven. google.com

Reaction Mechanisms and Kinetics of Alpha-isopropylbenzyl Alcohol Transformations

Mechanistic Elucidation of Oxidation Reactions

The oxidation of alpha-isopropylbenzyl alcohol to its corresponding ketone, isopropyl phenyl ketone, can be achieved through various methods, each with distinct mechanistic pathways.

Aerobic Oxidation Pathways (e.g., Cu(I)/TEMPO systems)

Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) catalyst systems are effective for the aerobic oxidation of alcohols. capes.gov.brnih.gov The mechanism is complex and involves a two-stage catalytic cycle: "catalyst oxidation" and "substrate oxidation". nih.gov In this system, Cu(I) is first oxidized to Cu(II). The active oxidant is not the TEMPO oxoammonium ion, but rather a combination of Cu(II) and the nitroxyl radical of TEMPO which mediate the oxidation of the alcohol via a Cu(II)-alkoxide intermediate. nih.gov

A proposed mechanism involves the formation of a copper(II)-alkoxide intermediate. Abstraction of a hydrogen atom from this intermediate by TEMPO, a step that is not a simple hydrogen atom transfer but a 1 H+/2 e− transfer, leads to the ketone product, Cu(I), and TEMPO-H. nih.gov The Cu(I) and TEMPO-H are then re-oxidized by O₂ to regenerate the active catalytic species. nih.gov

| Catalyst System Component | Role |

| Cu(I) salt (e.g., CuBr) | Pre-catalyst, oxidized to active Cu(II) species |

| TEMPO | Co-catalyst, acts as a one-electron oxidant |

| Ligand (e.g., bipyridine) | Stabilizes the copper catalyst |

| Base (e.g., NMI) | Facilitates the formation of the alkoxide |

| Oxygen (Air) | Terminal oxidant, re-oxidizes the catalyst system |

Photocatalytic Oxidation Mechanisms (e.g., using nano-BiVO₄)

Bismuth vanadate (BiVO₄) nanoparticles have emerged as effective heterogeneous photocatalysts for the selective oxidation of benzylic alcohols to aldehydes and ketones under visible light irradiation, using oxygen as the oxidant. whiterose.ac.ukwhiterose.ac.uk The mechanism involves the generation of electron-hole pairs in the BiVO₄ semiconductor upon light absorption. mdpi.com These charge carriers then migrate to the catalyst surface.

The photocatalytic oxidation of benzyl alcohol over nano-BiVO₄ is not limited by the C-H bond activation step, as indicated by a low kinetic isotope effect. whiterose.ac.uk The reaction is, however, susceptible to product inhibition, where the produced ketone and any over-oxidation product (benzoic acid) can adsorb onto the catalyst surface and retard the reaction rate. whiterose.ac.uk The efficiency of the photocatalyst is significantly influenced by its surface area and the presence of co-catalysts. whiterose.ac.uk For instance, decorating BiVO₄ with gold and palladium nanoparticles can enhance photocatalytic activity due to improved light harvesting and charge separation. nih.gov The selective oxidation is believed to be a cooperative effort between photogenerated holes and superoxide radicals (O₂⁻). nih.gov

Studies have shown that the reaction environment, including the solvent and electrolyte, can significantly impact the stability and efficiency of the BiVO₄ photocatalyst. mdpi.com For example, using a non-aqueous medium can help to suppress photocorrosion of the bismuth vanadate. mdpi.com

Role of Radical Species and Intermediates

Radical species and intermediates are central to many oxidation mechanisms of this compound. In photochemical oxidations, the generation of a benzyl radical can be a key step. rsc.org Trapping experiments using TEMPO have provided evidence for the formation of such radical intermediates. rsc.org The reaction often involves various reactive oxygen species, with singlet oxygen being implicated in some systems. rsc.org

In oxidations using reagents like activated manganese(IV) oxide, the mechanism proceeds through a radical intermediate. jove.com The alcohol first coordinates to the MnO₂ surface, followed by the transfer of a hydrogen atom from the benzylic carbon to an oxygen atom, forming a resonance-stabilized benzylic carbon radical. jove.com This intermediate then undergoes further electron rearrangement to yield the ketone product. jove.com

The potential for free-radical involvement has also been inferred from the incompatibility of certain substrates. For instance, the failure of p-isopropylbenzyl alcohol to undergo a copper-catalyzed α-alkylation reaction suggests the involvement of radical species, as the benzylic isopropyl group contains a tertiary hydrogen atom that can readily form a stable radical. acs.orguoa.gr

Detailed Analysis of Reduction Mechanisms

The reduction of the corresponding ketone, isopropyl phenyl ketone, is a primary route to synthesize this compound. This transformation can be achieved through hydrogenation or hydride transfer reactions.

Hydrogenation Kinetics and Thermodynamics

The hydrogenation of aromatic ketones like isopropyl phenyl ketone to the corresponding alcohol can be achieved using various catalysts, often under hydrogen pressure. The kinetics of such reactions are complex and depend on several factors including the catalyst, solvent, temperature, and substrate concentration.

For the hydrogenation of a similar ketone, 4-isobutylacetophenone, over a Pd/SiO₂ catalyst, a Langmuir-Hinshelwood type kinetic model has been proposed. researchgate.net This model assumes competitive adsorption of hydrogen, the reactant ketone, and the product alcohol on the same active sites. The rate-determining steps are considered to be the addition of the second hydrogen atom to the ketone and the hydrogenolysis of the resulting alcohol. researchgate.net

In a different study on the hydrogenation of 4-isopropylphenol, kinetic analysis revealed that the reaction rates for the formation of 4-isopropylcyclohexanol were higher in supercritical CO₂ than in 2-propanol. rsc.org This highlights the significant role of the reaction medium in influencing the kinetics.

| Factor | Influence on Hydrogenation Kinetics |

| Catalyst | Determines the reaction mechanism and rate. |

| Solvent | Affects solubility, mass transfer, and catalyst activity. |

| Temperature | Increases reaction rate but can also lead to side reactions. |

| Hydrogen Pressure | Higher pressure generally increases the rate of hydrogenation. |

| Substrate Concentration | Can influence the reaction order and rate. |

Hydride Transfer Processes (e.g., Borrowing-Hydrogen Catalysis)

Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, is an atom-economical method for various organic transformations, including the synthesis of amines from alcohols. uio.noacs.orgchemistryviews.org This process involves the temporary "borrowing" of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. chemistryviews.orgnih.gov This intermediate then reacts with a nucleophile, and the borrowed hydrogen is returned to the resulting species to form the final product. chemistryviews.org

The mechanism typically begins with the dehydrogenation of the alcohol by a transition metal catalyst (e.g., based on iridium, ruthenium, or rhodium) to form the corresponding ketone and a metal-hydride species. chemistryviews.orgresearchgate.net For the reduction of an imine formed in situ, the metal-hydride species then transfers the hydride back to the imine to yield the amine product. rsc.org

The kinetics of hydride transfer have been studied using model systems. For the reduction of an NAD⁺ analogue by isopropyl alcohol, the reaction follows second-order kinetics. nih.govacs.org Kinetic isotope effect studies suggest a stepwise transfer of a hydride and a proton, with the cleavage of the α-C-H bond being a key step. nih.govacs.org The transition state is thought to involve a positively charged alcohol moiety. nih.govacs.org

In the context of borrowing hydrogen catalysis, the nature of the catalyst and ligands is crucial. For instance, iridium complexes with specific phosphine ligands have been shown to be effective. rsc.orgrsc.org The reaction can sometimes be "interrupted" if the metal hydride species is trapped or reacts with another component, leading to different products. rsc.org

Stereochemical Control in Chemical Reactions

The chiral center in this compound, bearing a hydroxyl group, a phenyl group, an isopropyl group, and a hydrogen atom, makes it a key subject in the study of stereochemical control. This control is fundamental in synthesizing enantiomerically pure compounds, which is critical in fields like pharmacology and materials science.

Diastereoselective and Enantioselective Processes

The synthesis of specific stereoisomers of this compound and its use in stereoselective reactions are areas of significant research.

Asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-methyl-1-propanone, is a primary method for producing enantiomerically enriched this compound. One effective approach involves the use of chiral borane reagents for the asymmetric reduction of acetophenone derivatives, which can yield high enantiomeric excess (ee) of the desired enantiomer. nih.gov Biocatalytic methods, such as using enzymes like alcohol dehydrogenases from organisms like Lactobacillus brevis or Thermoanaerobacter species, offer an environmentally sustainable route with high optical purity. mpg.de For instance, alcohol dehydrogenases have been successfully used in the chemoenzymatic synthesis of chiral (R)- and (S)-allylic alcohols, achieving enantiomeric excess values exceeding 99%. mpg.de

Enzymes from the TsaC family have also been investigated for their ability to oxidize secondary alcohols. While their primary function may be different, studies have probed their activity on substrates like 4-(1-hydroxyethyl)benzoate, a secondary alcohol, highlighting the potential for enzymatic enantioselective oxidation. asm.org In one study, various benzyl alcohol derivatives, including 4-isopropylbenzyl alcohol, were tested as substrates for the NADH recycling enzyme TsaC, demonstrating the broad interest in the enzymatic processing of such alcohols. asm.org

The following table summarizes different enantioselective methods for the synthesis of chiral secondary alcohols, including analogs of this compound.

| Method | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Asymmetric Reduction | Chiral Borane Reagents | Acetophenone Derivatives | (R)-enantiomer | High |

| Chemoenzymatic Process | Alcohol Dehydrogenase from Lactobacillus brevis | Aryl Vinylic Ketones | (R)-allylic alcohols | >99% |

| Chemoenzymatic Process | Alcohol Dehydrogenase from Thermoanaerobacter sp. | Aryl Vinylic Ketones | (S)-allylic alcohols | >99% |

| Dynamic Kinetic Resolution | Pd/Cu Dual Catalysis | Racemic 1-(aryl)alkyl esters | α-benzyl substituted α-amino acids | >99% |

This table is generated based on data from multiple sources and represents typical outcomes for these reaction types. nih.govmpg.dechinesechemsoc.org

Chiral Induction and Recognition Phenomena

Chiral induction refers to the transfer of chirality from one molecule to another, influencing the stereochemical outcome of a reaction. Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound.

An interesting example of chiral recognition involves the interaction of p-isopropylbenzyl alcohol with self-assembled, hydrogen-bonded cylindrical capsules. acs.org These capsules possess a chiral structure. When guests like p-isopropylbenzyl alcohol, which have hydrogen bond donors and acceptors, are introduced, they can position themselves near the capsule's chiral spacers. acs.orgacs.org This interaction accelerates the racemization of the capsule, demonstrating a distinct chiral recognition phenomenon where the guest molecule influences the host's stereochemical stability. acs.orgacs.org

In the field of polymer chemistry, this compound has been used to create racemic monomers for asymmetric selective polymerization. In a study, methacrylates of α-isopropylbenzyl alcohol were polymerized using a chiral catalyst system (cyclohexylmagnesium bromide-(-)sparteine). This process demonstrates stereoelective polymerization, where the chiral catalyst preferentially polymerizes one enantiomer from the racemic monomer mixture, a clear case of chiral recognition. rsc.org

Computational studies have also shed light on the origins of chiral recognition in reactions involving secondary benzylic alcohols. Intermolecular π-interactions between the alcohol and a chiral catalyst are often crucial for enantioselective outcomes, such as in the kinetic resolution of these alcohols using acyl transfer catalysts. nih.govacs.org

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the mechanisms, kinetics, and energetics of chemical reactions at a molecular level. For this compound and related compounds, these studies offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to model electronic structure and predict reaction pathways. For reactions involving secondary benzylic alcohols, DFT calculations have been instrumental in understanding catalytic cycles and the origins of stereoselectivity.

For example, DFT has been used to study the mechanism of rhodium-catalyzed reactions, suggesting that for certain transformations, C-N bond formation occurs via a 4π-electron-5-atom electrocyclization. acs.org In the context of copper-catalyzed α-alkylation of nitriles with benzyl alcohols, DFT calculations have supported a proposed reaction pathway. acs.org These calculations helped to elucidate a mechanism involving a hydrogen atom abstraction from the alcohol, formation of copper-hydride species, and subsequent generation of an aldehyde intermediate. acs.org The calculated energy barriers for the preferred reaction pathway were found to be up to 24 kcal/mol. acs.org

DFT studies on the kinetic resolution of racemic secondary benzyl esters using Pd/Cu dual catalysis have also been performed. chinesechemsoc.org These computational investigations help to understand the dynamic kinetic asymmetric transformation process that allows for the synthesis of enantioenriched products with high diastereoselectivity and enantioselectivity. chinesechemsoc.org Similarly, the origin of enantioselectivity in the kinetic resolution of secondary benzylic alcohols catalyzed by other agents has been supported by DFT calculations, which point to the importance of intermolecular pi-interactions in the chiral recognition step. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the investigation of the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

The following table summarizes the findings from a molecular dynamics study on the interaction between 4-isopropylbenzyl alcohol (Cuminol) and Bovine Serum Albumin (BSA).

| Parameter | Observation | Implication |

| Complex Stability | BSA forms a stable complex with cuminol. | The interaction is favorable and sustained over the simulation time. |

| Protein Structure | The secondary structure of BSA does not change significantly. | Cuminol binding does not cause major denaturation or unfolding of the protein. |

| Binding Forces | Primarily hydrophobic forces, with some hydrogen bonding. | The non-polar isopropyl and phenyl groups play a key role in the binding event. |

This table is based on findings from molecular dynamics and docking studies. tandfonline.com

Quantum Chemical Modeling of Reaction Intermediates

Quantum chemical modeling is essential for studying the structure and stability of transient species like reaction intermediates and transition states. For reactions involving this compound, this includes modeling carbocations and radical intermediates.

In the context of enzymatic reactions, quantum chemical modeling has been used to investigate the mechanism of ethylbenzene dehydrogenase, an enzyme that catalyzes the hydroxylation of alkylaromatic hydrocarbons. asm.orgresearchgate.net These studies, which are relevant to the enzymatic formation of 4-isopropylbenzyl alcohol from p-cymene, predict a mechanism involving radical C-H activation to form a radical intermediate, followed by the formation of a carbocation species before the final alcohol product is formed. asm.orgresearchgate.net

Furthermore, α-chiral secondary benzylic carbocations, which can be generated from their corresponding alcohols, have been studied using DFT methods at the B3LYP/6-311+G** level. nih.gov These calculations, supported by NMR data, helped to determine the preferred conformation of these cationic intermediates. nih.gov The studies showed that the diastereotopic faces of the cations are differentiated by the substituents, which explains the high diastereoselectivity observed when these intermediates are quenched with a nucleophile. nih.gov Such modeling provides critical insights into the intermediates of potential SN1 reactions of this compound.

Applications in Advanced Organic Synthesis and Material Precursors

Chiral Building Block in Complex Molecule Synthesis

The primary application of alpha-isopropylbenzyl alcohol lies in its use as a chiral building block. Its enantiomerically pure forms are instrumental in constructing complex molecules with a high degree of stereochemical control, which is crucial in various fields, most notably in the pharmaceutical industry.

Synthesis of Optically Active Pharmaceutical Intermediates

Optically active alcohols, such as this compound, are critical intermediates in the synthesis of pharmaceuticals. nih.gov The chirality of these molecules is often essential for the biological activity of many drugs. Enantiomerically pure forms of this compound can be used to introduce specific stereocenters into drug candidates, influencing their efficacy and reducing potential side effects associated with the wrong enantiomer. nih.gov For instance, research has demonstrated that using this compound as a chiral auxiliary significantly enhances enantioselectivity in the synthesis of complex organic molecules, highlighting its importance in pharmaceutical chemistry. One specific example involves its use in the synthesis of base-modified thymidines, where it reacts to form diastereomeric products that are precursors to potentially bioactive compounds. nih.gov

Precursors for Specialized Organic Compounds (e.g., flavoring agents, fragrances)

Beyond pharmaceuticals, this compound and its derivatives are valuable precursors in the fragrance and flavor industry. The pleasant aroma of the compound itself allows for its direct use in some fragrance formulations. More commonly, it serves as a starting material for the synthesis of other aromatic compounds with desirable sensory properties. For example, it can be a precursor for aromatic esters used in perfumes. procurementresource.com The enzymatic transesterification of benzyl alcohol derivatives, a class to which this compound belongs, into their corresponding acetate esters is a known method for producing flavor and fragrance compounds. mdpi.com

Catalytic Roles in Chemical Transformations

The chiral nature of this compound also lends itself to applications in catalysis, where it can influence the stereochemical outcome of chemical reactions.

Asymmetric Catalysis

In the field of asymmetric catalysis, chiral alcohols like this compound can act as chiral reagents or catalysts. Their presence can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer of the product over the other. This is a fundamental principle in modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. The bulky isopropyl group near the hydroxyl moiety of this compound creates steric hindrance that can influence its role as a chiral auxiliary, for example, by affecting substrate binding and transition-state stabilization.

Chiral Ligand Development

Chiral ligands are essential components of many asymmetric catalysts. The development of new and efficient chiral ligands is a continuous area of research. ub.edu Chiral alcohols, including this compound, can be used as starting materials for the synthesis of more complex chiral ligands. researchgate.net These ligands, when coordinated to a metal center, can create a chiral environment that directs the stereochemical course of a catalytic reaction. beilstein-journals.org The synthesis of chiral ligands with multiple stereogenic centers is a key strategy for achieving high levels of enantioselectivity in various chemical transformations. researchgate.net

Derivatization for Functional Materials and Chemical Intermediates

The chemical reactivity of the hydroxyl group in this compound allows for its derivatization into a wide range of other compounds, including functional materials and other important chemical intermediates.

The hydroxyl group can undergo various transformations such as oxidation to the corresponding ketone, reduction to an alkane, or substitution with other functional groups. For example, it can be oxidized to 2-methyl-1-phenylpropan-1-one using oxidizing agents like chromium trioxide. Furthermore, it can be used in coupling reactions. For instance, a manganese pincer catalyst has been used for the reaction of 4-isopropylbenzyl alcohol to produce corresponding alkenyl products. hbni.ac.in The ability to undergo these transformations makes it a versatile intermediate for creating a diverse array of molecules with specific properties for various applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O | nist.gov |

| Molecular Weight | 150.2176 g/mol | nist.gov |

| CAS Registry Number | 611-69-8 | nist.gov |

| Appearance | Colorless liquid or white crystal | |

| Boiling Point | 124-125°C at 15 mmHg | |

| Refractive Index | 1.513 |

Ester and Ether Derivatives

The hydroxyl group of this compound is readily converted into ester and ether functionalities, which are pivotal intermediates in organic synthesis. These derivatives are valuable in the pharmaceutical and fragrance industries. researchgate.net The synthesis of these compounds often involves standard esterification or etherification protocols.

For instance, the reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in the presence of an acid catalyst yields the corresponding esters. A method for producing optically active α-amino acid benzyl esters involves reacting an optically active α-amino acid with benzyl alcohols under reduced pressure without a solvent, distilling off the water generated during the reaction. google.com This process is significant for creating chiral building blocks. Ether solvents like diethyl ether and tert-butyl methyl ether are often used in the crystallization and purification of these ester derivatives. google.com

Similarly, ether derivatives can be synthesized. For example, O-benzylhydroxylamine and its derivatives, including those with halogen substitutions on the aromatic ring, have been synthesized from the corresponding alcohols and show potential as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. brynmawr.edu

Table 1: Examples of Ester and Ether Derivatives of Benzyl Alcohols

| Derivative Type | Reactant | Product Class | Potential Application |

|---|---|---|---|

| Ester | Optically active α-amino acid | Optically active α-amino acid benzyl ester | Chemical raw materials, medical/agricultural intermediates google.com |

Halogenated and Other Functionalized Analogues

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups, including halogens. Halogenated derivatives, in particular, are of interest due to their altered chemical reactivity and potential biological activity.

The synthesis of halogenated analogues can be achieved through direct halogenation of this compound or by using halogenated precursors. For example, 4-chloro-α-isopropylbenzylamine has been synthesized from α-p-chloroisovaleramide. google.com While this is an amine, the synthetic route highlights the feasibility of introducing halogens onto the isopropylbenzyl scaffold.

Furthermore, functionalization can extend beyond simple halogenation. The development of O-alkylhydroxylamines as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) has shown that adding halogen atoms to the meta position of the aromatic ring of O-benzylhydroxylamine derivatives can significantly improve inhibitor potency. brynmawr.edu

Table 2: Examples of Functionalized Analogues

| Functional Group | Compound Example | Synthetic Precursor | Significance |

|---|---|---|---|

| Chloro | 4-chloro-α-isopropylbenzylamine | α-p-chloroisovaleramide | Catalyst synthesis google.com |

Applications in Polymer Chemistry (e.g., as a byproduct in LDPE crosslinking)

In the realm of polymer chemistry, this compound is notably recognized as a byproduct in the crosslinking of low-density polyethylene (LDPE). wikipedia.org This process is crucial for enhancing the thermal and mechanical properties of LDPE, making it suitable for applications such as high-voltage cable insulation. google.com

The crosslinking of LDPE is commonly initiated by organic peroxides, with dicumyl peroxide (DCP) being a widely used agent. google.com During the high-temperature extrusion process, DCP decomposes to form reactive radicals that abstract hydrogen atoms from the polyethylene chains, leading to the formation of cross-links. google.com However, this process also generates several byproducts, including cumyl alcohol (an isomer of this compound), acetophenone, and alpha-methylstyrene. google.compsu.edu

The presence of these byproducts, particularly polar molecules like cumyl alcohol, can be detrimental to the electrical insulation properties of the crosslinked polyethylene (XLPE). google.com They can increase electrical conductivity and contribute to space charge accumulation, which can lead to premature failure of the insulation. psu.edu Research has shown that at lower crosslinking temperatures (below 140°C), a portion of the dicumyl peroxide can be converted into α-cumyl alcohol. psu.edu Therefore, understanding the formation of this compound and related byproducts is essential for optimizing the crosslinking process and improving the performance of XLPE insulation materials. wikipedia.orgpsu.edu

Table 3: Byproducts of Dicumyl Peroxide Initiated LDPE Crosslinking

| Byproduct | Chemical Name | Impact on XLPE |

|---|---|---|

| Cumyl alcohol | 2-phenyl-2-propanol | Impairs electrical insulation properties google.com |

| Acetophenone | Acetophenone | Increases electrical conductivity, enhances space charge psu.edu |

Analytical Methodologies and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of α-isopropylbenzyl alcohol from reaction mixtures and complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like α-isopropylbenzyl alcohol. nist.gov In this method, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase of the chromatographic column. nist.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. nist.gov

This technique is routinely used for purity assessment. For instance, the European Food Safety Authority has documented the use of GC-MS to determine the purity of the related isomer, 4-isopropylbenzyl alcohol, which was established to be 97%. researchgate.net The NIST Chemistry WebBook also provides reference gas chromatography and mass spectrometry data for α-isopropylbenzyl alcohol, which serve as a benchmark for its identification and analysis. nist.govnist.gov In the analysis of essential oils, GC-MS is employed to identify and quantify constituents, including related terpenoid alcohols. jksus.org

Table 1: Representative GC-MS Data for Benzyl Alcohols

| Compound | Purity Determined by GC-MS | Reference |

|---|---|---|

| 4-Isopropylbenzyl alcohol | 97% | researchgate.net |

| Benzyl alcohol | 98% | researchgate.net |

This table illustrates typical purity data obtained for related aromatic alcohols using GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions that produce or consume α-isopropylbenzyl alcohol. sielc.com It separates components of a liquid mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. In research, HPLC has been utilized with the structural isomer, 4-isopropylbenzyl alcohol, as an internal standard to determine the stability of peptides in human serum over time. nih.govacs.org

In the context of reaction monitoring, HPLC coupled with mass spectrometry (LC-MS) allows for the tracking of reactants, intermediates, and products in real-time. For example, LC-MS can be used to observe the consumption of 4-isopropylbenzyl alcohol and the formation of its corresponding aldehyde or carboxylic acid products during oxidation reactions. nih.gov The technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry detection, mobile phase additives like phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com

Table 2: Example HPLC Method Parameters for a Related Compound

| Parameter | Description | Reference |

|---|---|---|

| Compound | (R,R)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol | sielc.com |

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

This table provides an example of HPLC conditions used for the analysis of a complex derivative of a benzyl alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum displays signals corresponding to each unique proton, and the signal's location (chemical shift), splitting pattern (multiplicity), and integration value reveal the proton's electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

In the case of α-isopropylbenzyl alcohol, ¹H NMR is used to confirm its structure and assess its purity. nih.gov For example, in a study where α-isopropylbenzyl alcohol was used as a reactant, the resulting product's NMR spectrum confirmed the incorporation of the alcohol's structure. nih.gov The characteristic signals for the phenyl, carbinol, methine, and methyl protons can be precisely assigned.

Table 3: ¹H NMR Spectroscopic Data for an α-Isopropylbenzyl Alcohol Derivative

| Proton Assignment | Chemical Shift (δ) ppm (Diastereomers) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.33 | multiplet | nih.gov |

| Uracil H | 7.96 and 7.95 | singlet | nih.gov |

| Anomeric H | 6.27 | multiplet | nih.gov |

| Carbinol CH (α-carbon) | 4.54 | multiplet | nih.gov |

| Isopropyl CH | 2.26 | multiplet | nih.gov |

Data derived from a product synthesized using α-isopropylbenzyl alcohol, illustrating the chemical shifts of the incorporated fragment. The specific shifts can vary based on the solvent and the final molecular structure. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning the complete stereochemistry of complex molecules. kashanu.ac.irnih.gov A COSY spectrum correlates protons that are coupled to each other, helping to trace the connectivity of the carbon skeleton. An HSQC spectrum correlates protons directly to the carbons they are attached to.

For a chiral molecule like α-isopropylbenzyl alcohol, which has a stereocenter at the carbinol carbon, 2D NMR is crucial for assigning the relative stereochemistry, especially when it is part of a larger, more complex structure with multiple chiral centers. solubilityofthings.com While a specific 2D NMR study focused solely on assigning the stereochemistry of isolated α-isopropylbenzyl alcohol is not detailed in the provided context, the principles are widely applied. For instance, in the synthesis of complex heterocyclic compounds, all NMR peak assignments are confirmed using both COSY and HSQC methods to ensure correct structural and stereochemical determination. nih.gov These techniques are also used to study dynamic processes, such as the exchange of guest molecules like p-isopropylbenzyl alcohol within a host cavitand, which can provide insights into intermolecular interactions and stereodynamics. researchgate.net

Proton NMR for Structural Elucidation and Purity Assessment

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information about functional groups and electronic transitions.

Infrared (IR) spectroscopy is a type of vibrational spectroscopy that measures a molecule's absorption of infrared light, causing bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For α-isopropylbenzyl alcohol, the IR spectrum would show a strong, broad absorption for the hydroxyl (O-H) group stretch, as well as absorptions for the aromatic C-H, aliphatic C-H, and aromatic C=C bond vibrations. nist.gov The NIST WebBook confirms the availability of IR spectrum data for this compound. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy, a form of electronic spectroscopy, provides information about conjugated systems. A study on the related isomer, cuminol (4-isopropylbenzyl alcohol), showed that its interaction with human serum albumin (HSA) causes changes in the protein's UV absorption profile. mdpi.com This indicates a direct interaction that alters the microenvironment of the aromatic chromophore. Fluorescence spectroscopy, another type of electronic spectroscopy, was also used in the same study to show that both cuminol and its aldehyde counterpart could quench the intrinsic fluorescence of HSA, suggesting a static binding mechanism dominated by hydrophobic forces and hydrogen bonding. mdpi.com These findings illustrate how electronic spectroscopy can be employed to study the intermolecular interactions of α-isopropylbenzyl alcohol and similar structures in biological systems.

Table 4: Key Spectroscopic Features for Isopropylbenzyl Alcohols

| Spectroscopy Type | Feature | Typical Wavenumber/Wavelength | Functional Group/Transition | Reference |

|---|---|---|---|---|

| Infrared (IR) | O-H stretch | ~3200-3600 cm⁻¹ (broad) | Alcohol | nist.gov |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | Phenyl Ring | nist.gov | |

| Aliphatic C-H stretch | ~2850-3000 cm⁻¹ | Isopropyl Group | nist.gov |

| UV-Visible | π → π* transition | ~260-270 nm | Phenyl Ring | mdpi.com |

This table summarizes the characteristic spectroscopic signals expected for α-isopropylbenzyl alcohol based on its functional groups and data from related compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of alpha-isopropylbenzyl alcohol exhibits characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a hallmark of alcohols. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The aliphatic C-H bonds of the isopropyl group give rise to stretching and bending vibrations in the 2960-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively. The C-O stretching vibration of the secondary alcohol typically appears in the 1100-1000 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600-3200 (broad) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Aliphatic C-H Bend | 1470-1365 |

| C-O Stretch (Secondary Alcohol) | 1100-1000 |

| This table is based on general principles of IR spectroscopy and may not reflect the exact values for this compound. |

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions due to the phenyl group. The benzene ring exhibits characteristic absorption bands in the ultraviolet region. Typically, a strong absorption band (the E2-band) appears around 204 nm, and a weaker, fine-structured band (the B-band) is observed around 254 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic ring. The presence of the hydroxyl and isopropyl groups as substituents on the benzylic carbon can cause slight shifts in the position and intensity of these absorption bands compared to unsubstituted benzene. Studies on similar compounds like 4-isopropylbenzyl alcohol show strong absorption in the 200-220 nm range and weaker absorbance near 270 nm. nih.govresearchgate.net

| Electronic Transition | Typical Wavelength (nm) | Associated Chromophore |

| π → π* (E2-band) | ~204 | Phenyl Ring |

| π → π* (B-band) | ~254 | Phenyl Ring |

| This table presents typical UV-Vis absorption data for phenyl-containing compounds. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (150.22 g/mol ). nist.govnih.gov However, this peak may be weak due to the instability of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. A prominent peak is often observed at m/z 107, which corresponds to the loss of the isopropyl group ([M - C₃H₇]⁺) and the formation of the stable benzylic cation [C₆H₅CHOH]⁺. nih.govnist.gov Another significant fragment can be seen at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), and at m/z 43, representing the isopropyl cation ([CH(CH₃)₂]⁺).

| m/z | Proposed Fragment Ion | Formula |

| 150 | Molecular Ion (M⁺) | [C₁₀H₁₄O]⁺ |

| 107 | [M - C₃H₇]⁺ | [C₇H₇O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 43 | Isopropyl Cation | [C₃H₇]⁺ |

| This table is based on common fragmentation patterns observed in the EI-MS of this compound. nih.govnist.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS can distinguish its exact mass (150.1045 g/mol ) from other compounds with the same nominal mass but different elemental formulas. nih.gov This high level of precision is invaluable for confirming the molecular formula of a compound without ambiguity. For instance, while a low-resolution instrument might identify a fragment at m/z 107, HRMS can confirm its elemental composition as C₇H₇O, supporting the proposed fragmentation pathway. The use of HRMS in metabolic studies has been crucial for identifying and characterizing metabolites of related compounds. researchgate.net

Natural Occurrence and Biosynthetic Pathways

Distribution in Biological Systems

Alpha-Isopropylbenzyl alcohol, also known as p-Cymen-7-ol, is a naturally occurring compound found in a variety of plants. It has been identified as a constituent of the essential oils of several species, contributing to their aromatic profile and potential biological activities.

Detailed findings have documented its presence in the following plants:

Angelica gigas (Korean Angelica): This plant, native to Korea and China, is utilized in traditional medicine. plantaedb.comlegislation.gov.ukchemycal.comeuropa.eu Analysis of its volatile organic compounds has confirmed the presence of this compound. plantaedb.comwikidata.org

Rhodiola crenulata and Rhodiola rosea: These species, belonging to the Crassulaceae family, are known for their adaptogenic properties. nih.gov Chemical analysis of their rhizomes has revealed the presence of this compound as a volatile component. wikidata.orgplantaedb.complantaedb.com

Camellia nitidissima: The essential oils derived from the leaves and flowers of this plant contain this compound. nih.govmedchemexpress.comchemsrc.comchemsrc.com

Eucalyptus camaldulensis (River Red Gum): This species of eucalyptus is a known source of this compound. prota4u.orgresearchgate.netplantaedb.comselleckchem.comchemicalbook.com It has been isolated from its essential oil, where it contributes to the oil's insect-repellent properties. prota4u.orgchemicalbook.com

Table 1: Presence of this compound in Various Plant Species

| Plant Species | Family | Plant Part Analyzed | Reference(s) |

| Angelica gigas | Apiaceae | Not Specified | plantaedb.comwikidata.org |

| Rhodiola crenulata | Crassulaceae | Rhizomes | plantaedb.com |

| Rhodiola rosea | Crassulaceae | Rhizomes | wikidata.orgplantaedb.com |

| Camellia nitidissima | Theaceae | Leaves and Flowers | nih.govmedchemexpress.comchemsrc.comchemsrc.com |

| Eucalyptus camaldulensis | Myrtaceae | Essential Oil | prota4u.orgresearchgate.netplantaedb.comselleckchem.comchemicalbook.com |

This compound is not only found in plants but has also been identified in various microorganisms. Its presence in these organisms is often linked to the metabolism of other compounds.

In a study on Chinese homemade paocai, a fermented vegetable dish, 4-isopropylbenzyl alcohol was identified as one of the key volatile organic compounds (VOCs) that distinguished paocai made from red radish and cabbage. mdpi.com The microorganisms F. siliginis, L. parafarraginis, L. namurensis, L. zymae, and S. paracollinoides were identified as key microbes in the fermentation process, suggesting their potential role in the production of this alcohol. mdpi.com

The denitrifying betaproteobacteria "Aromatoleum aromaticum" pCyN1 has been shown to produce 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde from the anaerobic degradation of p-cymene. asm.orgebi.ac.ukbocsci.com

The bacterium Rhodococcus globerulus, isolated from soil beneath Eucalyptus species, can utilize p-cymene as a sole source of carbon and energy. nih.gov It initiates the biodegradation of p-cymene through the activity of a novel cytochrome P450 enzyme, CYP108N12, which hydroxylates p-cymene to form 4-isopropylbenzyl alcohol. bocsci.comnih.govuq.edu.au

Presence in Plant Extracts and Essential Oils (e.g., Angelica gigas, Rhodiola crenulata, Camellia nitidissima, Eucalyptus camaldulensis)

Endogenous Biosynthesis and Metabolic Routes

The primary precursor for the biosynthesis of this compound is p-cymene. Various microorganisms employ enzymatic pathways to transform p-cymene into this alcohol.

The biotransformation typically involves a hydroxylation reaction, where a hydroxyl group is introduced to the methyl group of p-cymene. This process is often catalyzed by monooxygenase enzymes, particularly cytochrome P450s.

In Pseudomonas species: p-Cymene monooxygenase, an enzyme system found in Pseudomonas putida and Pseudomonas chlororaphis, catalyzes the hydroxylation of p-cymene to 4-isopropylbenzyl alcohol. ebi.ac.uk This is the initial step in the metabolic pathway for p-cymene assimilation in these bacteria. ebi.ac.uk

In Rhodococcus globerulus: As mentioned earlier, the cytochrome P450 enzyme CYP108N12 is responsible for the hydroxylation of p-cymene to 4-isopropylbenzyl alcohol. nih.govuq.edu.au

Anaerobic Biotransformation: In the absence of oxygen, the denitrifying bacterium "Aromatoleum aromaticum" pCyN1 utilizes a putative p-cymene dehydrogenase (CmdABC) to hydroxylate the benzylic methyl group of p-cymene, forming 4-isopropylbenzyl alcohol. asm.orgbocsci.com This is followed by further oxidation to 4-isopropylbenzaldehyde and then to 4-isopropylbenzoate. asm.org

Mutagenesis studies on cytochrome P450BM3 from Bacillus megaterium have also demonstrated the ability to alter the regiospecificity of p-cymene hydroxylation. While the wild-type enzyme primarily produces p-α-α-trimethylbenzyl alcohol, certain mutants can yield 4-isopropylbenzyl alcohol as a product. rsc.org

Table 2: Microbial Biotransformation of p-Cymene to this compound

| Microorganism | Enzyme System | Condition | Reference(s) |

| Pseudomonas putida F1 | p-Cymene monooxygenase | Aerobic | asm.orgebi.ac.uk |

| Pseudomonas chlororaphis subsp. aureofaciens | p-Cymene monooxygenase | Aerobic | ebi.ac.uk |

| Rhodococcus globerulus | Cytochrome P450 (CYP108N12) | Aerobic | nih.govuq.edu.au |

| "Aromatoleum aromaticum" pCyN1 | p-Cymene dehydrogenase (CmdABC) | Anaerobic (Nitrate-reducing) | asm.orgbocsci.com |

| Bacillus megaterium (mutant) | Cytochrome P450BM3 (A330P variant) | Not Specified | rsc.org |

In plants, this compound, as a component of essential oils, plays a significant role in the plant's defense mechanisms and interactions with its environment.

Insect Repellency: One of the most well-documented ecological roles of this compound is its insect-repellent activity. chemicalbook.com It has been isolated from Eucalyptus camaldulensis and identified as a compound with potent repellent activity against mosquitoes. prota4u.orgresearchgate.netchemicalbook.com This suggests that the production of this compound provides the plant with a chemical defense against herbivorous insects.

Allelopathy and Defense: The presence of this compound and its precursor, p-cymene, in the essential oils of various plants suggests a broader role in allelopathy (the chemical inhibition of one plant by another) and as a general defense compound against pathogens and herbivores.

Interaction with Pollinators and Herbivores: The floral scent of many plants, which can contain compounds like this compound, is crucial for attracting pollinators. researchgate.net Conversely, the same or different volatile compounds in leaves can deter herbivores. The specific blend of volatile compounds, including this compound, helps mediate these complex ecological interactions. researchgate.netmdpi.com

Further research is needed to fully elucidate the specific metabolic pathways leading to this compound in plants and to understand the full spectrum of its ecological functions.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming central to the synthesis of aromatic alcohols, including alpha-isopropylbenzyl alcohol. Research is shifting away from traditional methods that rely on harsh reagents and solvents towards more environmentally benign alternatives.

A significant area of focus is the use of biocatalysis. Enzymes and whole-cell systems offer mild reaction conditions and high selectivity. For instance, p-cymene monooxygenase from Pseudomonas species has been identified as a key enzyme capable of hydroxylating p-cymene to produce 4-isopropylbenzyl alcohol. ebi.ac.uk Research into engineering these enzymes, such as P450BM3 mutants, has shown the potential to alter regiospecificity, yielding various products including 4-isopropylbenzyl alcohol. rsc.org Biocatalytic approaches, such as using baker's yeast for asymmetric reduction, are also noted for their environmental sustainability and ability to produce compounds with high optical purity. These biological systems operate in aqueous media under mild conditions, significantly reducing waste generation.

Another green approach involves acceptorless alcohol dehydrogenation, which generates water as the primary byproduct. acs.orgacs.org Nickel-catalyzed borrowing hydrogen (BH) approaches represent a sustainable and economically viable method for C-C bond formation using alcohols as starting materials. thieme-connect.com These methods avoid the use of stoichiometric oxidants or reductants, aligning with green chemistry principles. thieme-connect.com Future research will likely focus on optimizing these biocatalytic and sustainable catalytic systems, exploring novel enzymes, and expanding the use of renewable feedstocks to further minimize the environmental impact of producing this compound and its derivatives. adelaide.edu.au

Advanced Catalysis for Enhanced Selectivity and Efficiency

Improving the selectivity and efficiency of reactions involving this compound is a key objective for future research. This involves the development of novel and highly active catalytic systems.

Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability. For example, a palladium-on-hydroxyapatite (Pd@HAP) catalyst has been successfully used in the multicomponent synthesis of tri-substituted pyridines from various benzyl alcohols, including 4-isopropylbenzyl alcohol, with yields reaching up to 80%. rsc.org Similarly, copper-based systems, such as an in situ formed CuCl₂/TMEDA catalyst, have shown high efficiency in the α-alkylation of aryl acetonitriles with benzyl alcohols, producing α-alkylated nitriles in yields up to 99%. acs.org

The following table summarizes the performance of different catalysts in reactions involving 4-isopropylbenzyl alcohol.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd@HAP | 4-Isopropylbenzyl alcohol, Acetophenone, Ammonium acetate | 2-(4-isopropylphenyl)-4-phenyl-6-methylpyridine | 80% | rsc.org |

| Ni(MeTAA) | 4-Isopropylbenzyl alcohol, 1-Phenylethanol | 3-(4-Isopropylphenyl)-1-phenylpropan-1-one | 89% | thieme-connect.com |

| CuCl₂/TMEDA | Phenylacetonitrile, 4-Isopropylbenzyl alcohol | No product formed | 0% | acs.org |

This table illustrates the varying effectiveness of different catalytic systems for specific transformations involving 4-isopropylbenzyl alcohol.

Future work will likely concentrate on designing catalysts that offer even greater selectivity, particularly for enantioselective syntheses, which are crucial for pharmaceutical applications. The development of catalysts that can operate under milder conditions with lower catalyst loadings remains a significant goal. acs.org Research into the reaction mechanisms, as demonstrated by studies on copper-catalyzed alkylation, will be vital for the rational design of more advanced and efficient catalysts. acs.org

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chemical processes involving this compound. researchgate.netnih.gov These computational tools can accelerate research by predicting molecular properties, optimizing reaction conditions, and identifying novel drug candidates. researchgate.netnih.gov

One application is the development of Quantitative Structure-Toxicity Relationship (QSTR) models, which use computational methods to predict the potential toxicity of chemical compounds. sci-hub.st ML algorithms can analyze large datasets of chemical structures and their corresponding toxicological data to build predictive models, reducing the need for extensive experimental testing. sci-hub.st For instance, ML models have been developed to predict the aquatic toxicity of aromatic compounds, including alcohols like 4-isopropylbenzyl alcohol. sci-hub.st

Exploration of Novel Reactivity and Chemical Space

Expanding the known reactivity of this compound and using it as a scaffold to explore new chemical space is a promising area for future research. This involves discovering new transformations and synthesizing novel derivatives with unique properties and applications.

Recent studies have demonstrated the utility of this compound in complex multicomponent reactions. For example, it serves as a key building block in the Pd@HAP-catalyzed synthesis of 2,4,6-tri-substituted pyridines. rsc.org It has also been used in nickel-catalyzed dehydrogenative coupling reactions to produce α-alkylated ketones. thieme-connect.com These reactions showcase its potential to participate in sustainable C-C and C-N bond-forming strategies. thieme-connect.comrsc.org

Furthermore, this compound is a precursor for compounds with significant biological potential. It is the starting material for the synthesis of 1-(4′-isopropylbenzyl)-1,10-phenanthrolinium bromide, a compound with potent antimalarial activity. researchgate.netmdpi.com The exploration of its derivatives continues to be a focus in medicinal chemistry. vulcanchem.comgoogle.com

The following table highlights some of the novel transformations involving this compound.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Multicomponent Synthesis | Pd@HAP, Acetophenone, NH₄OAc | Tri-substituted Pyridine | rsc.org |

| Dehydrogenative Coupling | Ni(MeTAA), 1-Phenylethanol | α-Alkylated Ketone | thieme-connect.com |

| Oxidation | Ultrasonic waves | 4-Isopropylbenzoic acid | google.com |

| Antimalarial Synthesis | 1,10-Phenanthroline, HBr | 1-(4′-isopropylbenzyl)-1,10-phenanthrolinium bromide | researchgate.net |

This table showcases the diverse reactivity of this compound in synthesizing a range of valuable chemical structures.

Future research will aim to uncover new reaction pathways, potentially through the use of novel catalysts or reaction conditions. This will enable the synthesis of a wider array of derivatives, expanding the chemical space accessible from this versatile alcohol and potentially leading to the discovery of new materials, fragrances, and therapeutic agents. researchgate.net

Multiscale Modeling and Predictive Simulations

Computational modeling and predictive simulations are indispensable tools for understanding the behavior of this compound at a molecular level. These methods provide insights into reaction mechanisms, molecular interactions, and physicochemical properties, guiding experimental work and accelerating research.

Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used to study reaction mechanisms in detail. researchgate.net For instance, Density Functional Theory (DFT) calculations have been employed to elucidate the steps in the copper-catalyzed α-alkylation of nitriles with benzyl alcohols, confirming the proposed catalytic pathway involving a hydrogen atom transfer step. acs.org Such computational studies can help in the rational design of more efficient catalysts. caltech.edu

Molecular docking and simulation studies are used to investigate the interaction of this compound and its derivatives with biological macromolecules. mdpi.com A study comparing the binding of 4-isopropylbenzyl alcohol (cuminol) and cuminaldehyde with human serum albumin (HSA) used both experimental and computational methods to reveal that both ligands bind to the same site, with hydrophobic and hydrogen bonding forces being dominant. mdpi.com These simulations provide a detailed picture of binding mechanisms, which is crucial for drug design. researchgate.netmdpi.com

The use of computational models to predict physicochemical properties is also a key research area. chemeo.com Models can estimate properties like boiling point, solubility, and partition coefficients, which are essential for process design and environmental impact assessment. chemeo.com Future efforts in this domain will likely focus on developing more accurate and comprehensive multiscale models that can simulate complex chemical systems and predict the behavior of this compound in various environments, from industrial reactors to biological systems. iitkgp.ac.ininrae.fr

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for alpha-Isopropylbenzyl alcohol, and how can purity be ensured?

- Methodological Answer : this compound can be synthesized via acid-catalyzed hydration of isopropylbenzene derivatives or reduction of ketones using agents like sodium borohydride. To ensure high purity, employ fractional distillation under controlled temperatures (e.g., 80–100°C) and validate purity via gas chromatography (GC) with flame ionization detection (GC-FID). Post-synthesis, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, comparing peaks to reference spectra .

Q. Which analytical techniques are most reliable for characterizing this compound in research settings?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Identify functional groups and stereochemistry. For example, the benzyl proton signal typically appears at δ 4.5–5.0 ppm.

- GC-FID/MS : Quantify purity and detect volatile impurities. Use a polar column (e.g., DB-WAX) for optimal separation.

- FT-IR : Confirm hydroxyl (O-H) stretches at ~3300 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹.

Calibrate instruments with certified reference materials (CRMs) and include blank controls to eliminate contamination .

Q. What safety protocols are critical when handling this compound in laboratory settings?